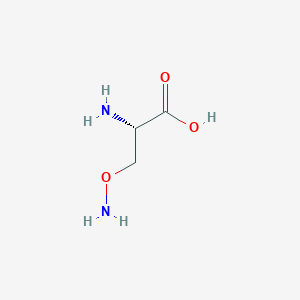
O-Aminoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of serine, where the hydroxyl group is replaced by an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Aminoserine can be synthesized through several methods. One common approach involves the orthogonal protection of serine derivatives. For instance, the preparation of this compound in both L- and D-forms can be achieved by using Fmoc-Ams(Boc)-OH as an orthogonally protected derivative . This method involves the use of protecting groups to prevent unwanted reactions during the synthesis process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using protected derivatives and subsequent deprotection steps. The use of automated peptide synthesizers and high-throughput techniques can facilitate the production of this compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: O-Aminoserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
O-Aminoserine has a wide range of applications in scientific research:
Biology: this compound is used in the study of protein synthesis and enzyme mechanisms.
Medicine: Research into this compound’s potential therapeutic applications is ongoing, particularly in the context of metabolic disorders and neurological diseases.
Industry: The compound is utilized in the development of novel materials and biochemical assays.
Wirkmechanismus
The mechanism of action of O-Aminoserine involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical processes, including protein synthesis and enzyme catalysis. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Serine: A naturally occurring amino acid with a hydroxyl group instead of an amino group.
Threonine: Another amino acid with a similar structure but an additional methyl group.
Cysteine: Contains a thiol group, making it chemically distinct but functionally similar in some contexts.
Uniqueness: O-Aminoserine’s unique feature is the presence of an amino group in place of the hydroxyl group found in serine. This modification imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and biochemistry.
Eigenschaften
CAS-Nummer |
20311-85-7 |
|---|---|
Molekularformel |
C3H8N2O3 |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
(2S)-2-amino-3-aminooxypropanoic acid |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 |
InChI-Schlüssel |
SMQMVYPLQGWEGE-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)ON |
Kanonische SMILES |
C(C(C(=O)O)N)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


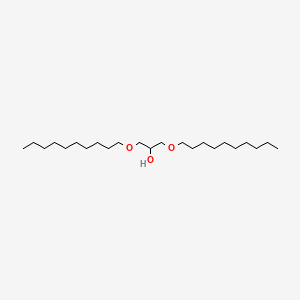

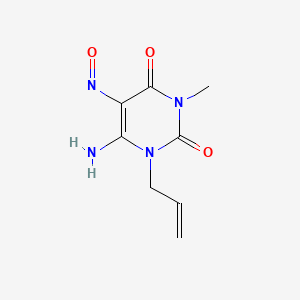
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
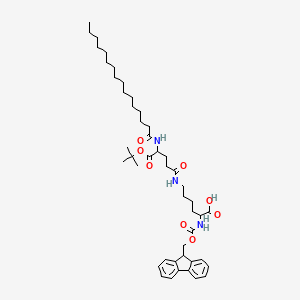
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
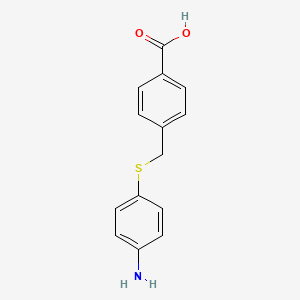

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
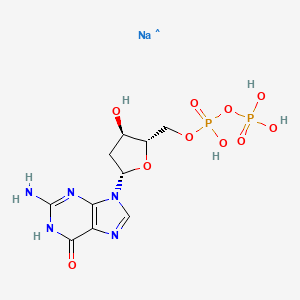
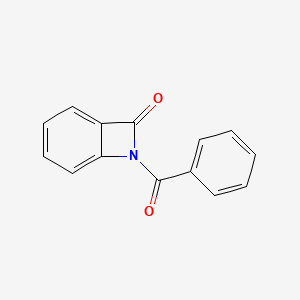

![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)
